(1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol is an enantiopure, polyfunctionalized heteroaromatic secondary alcohol utilized as a critical building block in the synthesis of chiral pharmaceuticals and agrochemicals. The molecule integrates a reactive 5-bromo handle for transition-metal-catalyzed cross-coupling, a 4-methyl group that imparts specific steric constraints, and a stereodefined (1R)-1-hydroxyethyl moiety. In procurement and process chemistry, sourcing this pre-resolved (1R) enantiomer is highly favored over the racemic mixture to streamline asymmetric syntheses, particularly when targeting stereospecific downstream transformations such as Mitsunobu inversions or chiral amine formations [1].
Substituting (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol with its racemic counterpart or unbrominated analogs introduces severe process inefficiencies. Utilizing the racemate necessitates late-stage chiral resolution—typically via preparative chiral HPLC or enzymatic kinetic resolution—which inherently caps the theoretical yield at 50% and significantly increases solvent consumption and cycle times [1]. Furthermore, substituting with (1R)-1-(thiophen-2-yl)ethanol (lacking the 5-bromo and 4-methyl groups) requires subsequent regioselective halogenation, a process that frequently leads to oxidative degradation of the secondary alcohol or poor regiocontrol, ultimately depressing overall synthetic yields and complicating purification [2].
Procuring the enantiopure (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol directly eliminates the need for downstream chiral resolution, fundamentally altering the process economics. When utilizing the racemic baseline, downstream resolution via preparative chiral chromatography typically results in a maximum theoretical yield of 50%, often practically closer to 40-45% due to separation inefficiencies, alongside high Process Mass Intensity (PMI) from solvent use [1]. In contrast, starting with the >99% ee (1R) target compound allows for direct stereospecific progression, effectively doubling the throughput of the synthetic sequence and reducing solvent waste.
| Evidence Dimension | Effective yield of enantiopure intermediate |
| Target Compound Data | >95% (direct progression) |
| Comparator Or Baseline | Racemic 1-(5-bromo-4-methylthiophen-2-yl)ethanol (max 50% theoretical yield post-resolution) |
| Quantified Difference | >2x increase in effective throughput |
| Conditions | Downstream API synthesis workflow |
Bypassing late-stage chiral resolution halves material requirements and significantly reduces solvent consumption and cycle times in commercial scale-up.
The presence of the 5-bromo substituent in (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol enables direct, chemoselective transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) without the need for prior activation. Benchmarking against the unbrominated analog, (1R)-1-(4-methylthiophen-2-yl)ethanol, reveals that the latter requires a preliminary bromination step. This additional step often suffers from poor chemoselectivity, leading to competitive oxidation of the secondary alcohol to a ketone, reducing the isolated yield of the desired bromo-alcohol to under 60% [1]. The target compound bypasses this liability, routinely achieving >85% yields in direct downstream cross-coupling applications.
| Evidence Dimension | Yield of C5-arylated chiral alcohol |
| Target Compound Data | >85% (1-step direct coupling) |
| Comparator Or Baseline | (1R)-1-(4-methylthiophen-2-yl)ethanol (<60% over 2 steps due to oxidation side-reactions) |
| Quantified Difference | >25% absolute yield improvement and elimination of one synthetic step |
| Conditions | Standard Pd-catalyzed cross-coupling conditions |
Pre-installed halogen handles prevent chemoselectivity issues during synthesis, ensuring higher overall yields and fewer purification steps.
A primary application of (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol is its conversion to the corresponding (1S)-amine or ether via SN2 inversion protocols, such as the Mitsunobu reaction or mesylation followed by azide displacement. The (1R) configuration is strictly required to access the (1S) downstream stereocenter. Utilizing the (1S) enantiomer as a substitute would yield the (1R) downstream product, which typically exhibits drastically reduced or entirely abrogated target binding affinity in biological assays [1]. The target (1R) compound demonstrates excellent enantiospecificity, maintaining >98% ee transfer during inversion, ensuring high stereochemical fidelity for the final API.
| Evidence Dimension | Downstream product stereochemistry and biological activity |
| Target Compound Data | Yields (1S)-derivatives (active eutomer) |
| Comparator Or Baseline | (1S)-1-(5-bromo-4-methylthiophen-2-yl)ethanol (yields inactive distomer) |
| Quantified Difference | Complete divergence in downstream pharmacological utility |
| Conditions | SN2 inversion (e.g., Mitsunobu conditions) |
Procuring the exact (1R) enantiomer is non-negotiable for synthesizing the active eutomer of target APIs, as the opposite enantiomer yields biologically inactive material.
Where this compound is the right choice for serving as a core building block in the development of kinase inhibitors or CNS-active agents that require a specific (1S)-1-aminoethyl thiophene motif, accessed via stereospecific inversion of the (1R) alcohol [1].
Where this compound is the right choice for synthesizing next-generation chiral pesticides or parasiticides, utilizing the 5-bromo group for critical cross-coupling while maintaining the chiral integrity of the side chain [2].
Where this compound is the right choice for generating sterically tuned, enantiopure bidentate ligands, leveraging the 4-methyl group to induce specific chiral environments around metal centers [3].